N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
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Overview
Description
N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is an organic compound that belongs to the class of sulfonylbenzenecarboximidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 2-methoxyaniline and 4-methylaniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylbenzenecarboximidamide linkage. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and efficient production. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide can be compared with other sulfonylbenzenecarboximidamides, such as:
- N-(2-chlorophenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide
- N-(2-methoxyphenyl)-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Uniqueness
The presence of both methoxy and methyl groups in N-(2-methoxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and may contribute to its distinct applications and effects.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-12-14-18(15-13-16)27(24,25)23-21(17-8-4-3-5-9-17)22-19-10-6-7-11-20(19)26-2/h3-15H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHTKOIKNZTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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